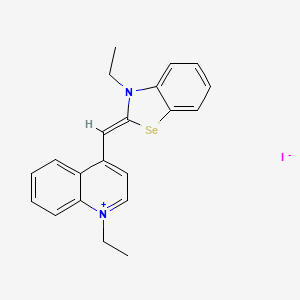

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide

Description

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide is a cyanine dye derivative featuring a quinolinium core conjugated with a benzoselenazole heterocycle. Its molecular structure incorporates selenium, a heavier chalcogen, which distinguishes it from analogous benzothiazole- or benzoxazole-based cyanine dyes. The compound’s IUPAC name reflects its ethyl-substituted quinolinium and benzoselenazolylidene moieties, linked via a methylene bridge. Key properties include a high molar absorptivity (>70,000 L·mol⁻¹·cm⁻¹) and absorption maxima in the visible to near-infrared range, typical of cyanine dyes .

Properties

CAS No. |

84255-09-4 |

|---|---|

Molecular Formula |

C21H21IN2Se |

Molecular Weight |

507.3 g/mol |

IUPAC Name |

(2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzoselenazole;iodide |

InChI |

InChI=1S/C21H21N2Se.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

HPPHBVFVJDGRHH-UHFFFAOYSA-M |

Isomeric SMILES |

CCN\1C2=CC=CC=C2[Se]/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-] |

Canonical SMILES |

CCN1C2=CC=CC=C2[Se]C1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide typically involves multi-step organic reactions. The process begins with the preparation of the quinolinium core, followed by the introduction of the ethyl group and the benzoselenazolylidene moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinolinium derivatives.

Reduction: Reduction reactions can convert the quinolinium core to its corresponding dihydroquinoline form.

Scientific Research Applications

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide involves its interaction with molecular targets through its quinolinium core and benzoselenazolylidene moiety. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Optical Properties

The substitution of sulfur (in benzothiazole) with selenium (in benzoselenazole) induces a red shift in absorption maxima due to selenium’s lower electronegativity and larger atomic radius, enhancing π-conjugation. For example:

The selenium analog is predicted to exhibit a 20–50 nm red shift compared to sulfur-based derivatives, aligning with trends observed in cyanine dyes .

Commercial and Industrial Relevance

Functional dyes like 1-Ethyl-4-[(5-(1-ethylquinolin-4-ylidene)-1,3-pentadienyl]quinolinium iodide (CAS 18300-31-7) are marketed for photodynamic therapy and imaging applications .

Biological Activity

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide (CAS Number: 84255-09-4) is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of quinolinium salts and features a unique structural framework combining quinoline and benzoselenazole moieties. The aim of this article is to explore the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H21IN2Se |

| Molecular Weight | 507.27 g/mol |

| IUPAC Name | 1-Ethyl-4-[(3-ethyl-3H-benzoselenazol-2-ylidene)methyl]quinolinium iodide |

| CAS Number | 84255-09-4 |

| EINECS | 282-556-6 |

The biological activity of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide is primarily attributed to its interaction with various biomolecules, including enzymes and cellular receptors. The compound's ability to disrupt cell membranes and inhibit key metabolic pathways in microorganisms suggests a mechanism similar to that of other known antimicrobial agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by researchers demonstrated that 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Table: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The potential anticancer effects of the compound have also been explored in vitro. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: Breast Cancer Cell Lines

In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability:

Table: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 45 |

Additional Therapeutic Applications

Beyond its antimicrobial and anticancer properties, preliminary research suggests that the compound may have anti-inflammatory effects. In vitro studies using macrophage cell lines indicated a reduction in pro-inflammatory cytokine production upon treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.